molecular formula C15H10F3N3O3S B3678147 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3678147
M. Wt: 369.3 g/mol
InChI Key: KWQXCYUFLVVKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB-TNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaromatic family and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been found to have both biochemical and physiological effects. Biochemically, 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Physiologically, 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient compound for use in various experiments. Additionally, 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been found to have potent anti-cancer properties, making it a useful tool for studying cancer biology. However, one limitation is that 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a relatively new compound, and its full range of applications and limitations are not yet fully understood.

Future Directions

There are several future directions for the study of 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate its anti-cancer properties and potential use as a drug candidate for the treatment of various types of cancer. Another direction is to explore its potential applications in materials science, including the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the environmental impact of 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide and its persistence in the environment.

Scientific Research Applications

2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been found to have potent anti-cancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. In materials science, 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied as a potential pollutant due to its persistence in the environment.

properties

IUPAC Name

2-nitro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3S/c16-15(17,18)10-6-2-3-7-11(10)19-14(25)20-13(22)9-5-1-4-8-12(9)21(23)24/h1-8H,(H2,19,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQXCYUFLVVKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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